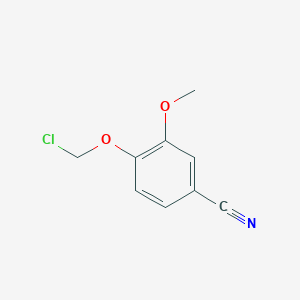![molecular formula C13H16FN B13169685 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
8-(4-Fluorophenyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility. The presence of the fluorophenyl group adds to its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable azetidinone with a fluorophenyl-substituted ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Fluorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-Fluorophenyl)-6-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the spirocyclic core provides structural rigidity. This compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)thiophene: Similar in having a fluorophenyl group but differs in the core structure.
3-(4-Nitrophenyl)thiophene: Contains a nitrophenyl group instead of a fluorophenyl group.
3-(4-Cyanophenyl)thiophene: Features a cyanophenyl group.
Uniqueness
8-(4-Fluorophenyl)-6-azaspiro[34]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16FN |
|---|---|
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
8-(4-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)12-8-15-9-13(12)6-1-7-13/h2-5,12,15H,1,6-9H2 |
InChI-Schlüssel |
UUYNZCOPAQPHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNCC2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)


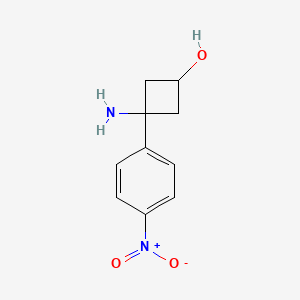
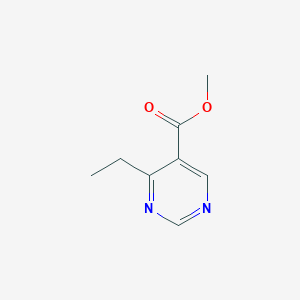
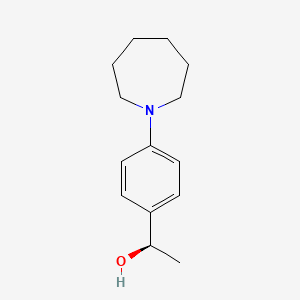
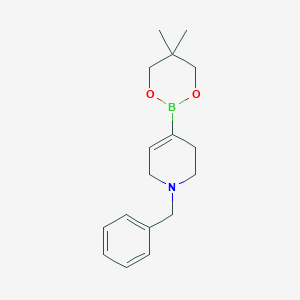

![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


